
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro and a cyano group attached to the thiophene ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The process involves dissolving 2-aminothiophene-3-carbonitrile in a solvent like tetrahydrofuran (THF) and adding a base such as triethylamine. The activated acetic acid derivative, 2-(thiophen-2-yl)acetyl chloride, is then slowly added to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid involves its interaction with various molecular targets. The chloro and cyano groups can participate in hydrogen bonding and other interactions with biological molecules. The thiophene ring can engage in π-π stacking interactions, which are important in many biochemical processes. The acetic acid moiety can act as a ligand, coordinating with metal ions and other species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Lacks the chloro and cyano groups, making it less reactive in certain chemical reactions.
2-(2-Bromo-5-cyanothiophen-3-yl)acetic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
2-(2-Chloro-5-methylthiophen-3-yl)acetic acid: Contains a methyl group instead of a cyano group, altering its chemical properties.
Uniqueness
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is unique due to the presence of both chloro and cyano groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the thiophene ring and acetic acid moiety makes it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C7H4ClNO2S |
|---|---|
Poids moléculaire |
201.63 g/mol |
Nom IUPAC |
2-(2-chloro-5-cyanothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-4(2-6(10)11)1-5(3-9)12-7/h1H,2H2,(H,10,11) |
Clé InChI |
OOGPRNPVPRNUCD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1CC(=O)O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
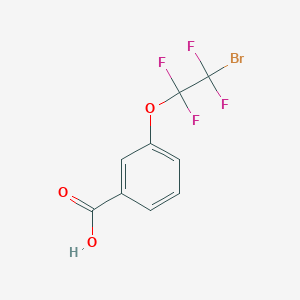
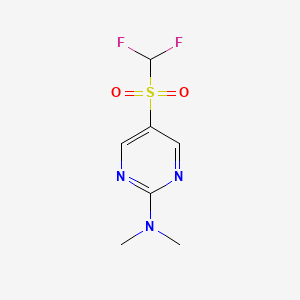
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

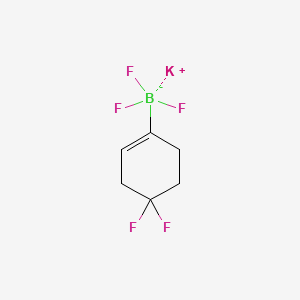
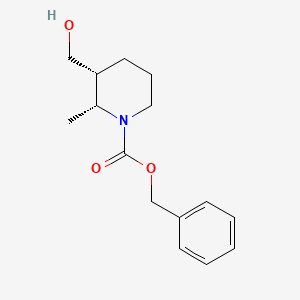

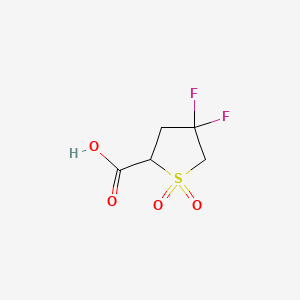
![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)
![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

